8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
8-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H |
InChI Key |
VHMZAURKSOWQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Amino-5-bromopyridine and Chloroacetaldehyde
A patented method describes the preparation of 6-bromoimidazo[1,2-a]pyridine , which can be adapted for 8-bromo derivatives by positional isomerism, using:
- Reactants : 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Conditions : Reaction in ethanol solvent with sodium bicarbonate as base, stirring at 25–55 °C for 2–24 hours.
- Workup : After reaction completion, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization from n-hexane/ethyl acetate.
- Yield and purity : Around 72% yield with high purity and stable product quality.
- Example data :
- 2-amino-5-bromopyridine (51.9 g, 300 mmol)
- 40% monochloroacetaldehyde (70.7 g, 360 mmol)
- Sodium bicarbonate (30.2 g, 360 mmol)
- Ethanol (66.9 g)
- Reaction at 55 °C for 5 hours
- Product melting point: 76.5–78.0 °C
- Characterization by 1H NMR consistent with expected structure
This method is noted for its gentle conditions, ease of operation, and reproducibility of product quality.
DBU-Catalyzed Cyclization Using Phenacyl Bromides
Another efficient method involves the DBU-catalyzed cyclization of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol:
- Reactants : Substituted 2-aminopyridines (e.g., 2-amino-5-bromopyridine) and phenacyl bromide derivatives.
- Catalyst : DBU, a strong non-nucleophilic base.
- Solvent : Aqueous ethanol (1:1 v/v).
- Conditions : Room temperature, short reaction times (hours).
- Yields : Moderate to high (65–94%).
- Advantages : Green chemistry approach with environmentally benign solvents, mild conditions, and broad substrate scope.
- Mechanism : Base-catalyzed nucleophilic attack of amino group on α-bromo ketone, followed by cyclization and elimination to form the fused imidazo ring.
Summary Table of Preparation Methods
Mechanistic Insights
- The condensation reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the halogenated aldehyde or ketone.
- Intramolecular cyclization forms the imidazo ring, with elimination of halide ions (e.g., bromide or chloride).
- In DBU-catalyzed reactions, the base activates the amino group and facilitates cyclization under mild conditions.
- Isolation of intermediates such as enamines has been reported, supporting the proposed stepwise mechanism.
Additional Notes
- The choice of substituents on the 2-aminopyridine and halogenated carbonyl compounds allows for structural diversity in the imidazo[1,2-a]pyridine derivatives.
- Reaction times and temperatures can be optimized depending on the substrate and desired yield.
- Purification typically involves solvent extraction and recrystallization, which are critical for obtaining high-purity products.
- Metal-free protocols and environmentally friendly solvents are increasingly preferred for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1. Key Properties of Position 2-Substituted Derivatives
Halogen Substituent Variations at Position 8
Bromine at position 8 is critical for electronic effects and cross-coupling reactivity:
- 8-Fluoro Analogs : 8-Fluoroimidazo[1,2-a]pyridine () mimics the electrostatic surface of nitrogen atoms, improving c-Met kinase inhibition (IC50 = 28 nM vs. 45 nM for bromo analog) due to enhanced electron deficiency ().
- 8-Chloro Derivatives: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid () shows reduced activity in acetylcholinesterase (AChE) inhibition (IC50 = 270 μM) compared to non-halogenated analogs ().
- 8-Phenylthio Derivatives : 8-(Phenylthio) substitution () increases lipophilicity (logP +0.7) but diminishes antiparasitic selectivity (SI < 5 vs. SI > 10 for bromo derivatives) ().
Bioisosteric Replacements of the Imidazo[1,2-a]pyridine Core
- Imidazo[1,2-a]pyrimidine : This core, found in zolpidem, has higher CNS penetration but lower thermal stability (mp ~120°C vs. ~180°C for imidazo[1,2-a]pyridine) ().
- 7-Aryl Imidazo[1,2-a]pyridine-3-yl Quinoline: These hybrids show potent anaplastic lymphoma kinase (ALK) inhibition (IC50 = 3 nM) but exhibit cytotoxicity due to off-target effects ().
Functional Group Additions at Position 3
- 3-Nitro Derivatives : 3-Nitroimidazo[1,2-a]pyridines () exhibit strong antiparasitic activity (IC50 = 0.2–0.8 μM) but poor solubility (logP > 3.5) ().
- 3-Carboxamide Derivatives : 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide () improves AChE inhibition (IC50 = 79 μM) compared to nitro-substituted analogs ().
Key Research Findings and Challenges
- PAINS Activity: The 2-pyridyl-3-amino motif in this compound may trigger false positives in high-throughput screens due to metal chelation ().
- Synthetic Versatility : Bromine at position 8 enables Suzuki-Miyaura couplings for diverse derivatization ().
- SAR Insights : Methyl or trifluoromethyl groups at position 2 reduce PAINS risks but compromise target affinity ().
Biological Activity
8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This compound is part of a larger family known for various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The unique structural features of imidazo[1,2-a]pyridines contribute to their ability to interact with multiple biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom at the 8-position and a pyridine ring at the 2-position, which are crucial for its biological activity.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes the evaluation of this compound against human lung adenocarcinoma (A549) cells. The compound demonstrated an IC50 value indicative of potent cytotoxicity.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 7.5 |
| HeLa | 6.0 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which positions it as a potential anti-inflammatory agent. The mechanism involves the modulation of signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. The presence of halogen substituents such as bromine enhances the lipophilicity and binding affinity to biological targets. A detailed SAR analysis has revealed that modifications at the 8-position significantly affect the potency and selectivity of these compounds.
Case Studies
- Case Study on Anticancer Effects : In a study by Wu et al., various imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity against A549 cells. Among them, this compound showed superior efficacy with an IC50 value significantly lower than other tested compounds .
- Case Study on Antimicrobial Efficacy : Research conducted by Gilish Jose et al. evaluated several imidazo[1,2-a]pyridine derivatives for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine scaffold, followed by coupling with a pyridyl group. Radical initiators like iodine enhance bromination efficiency at the 8-position . Solvent choice (e.g., DMF or toluene) and temperature control (60–90°C) are critical for minimizing side reactions and achieving >70% yield . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic Analysis : - and -NMR confirm substitution patterns (e.g., bromine at C8 and pyridyl at C2). IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Melting point analysis (e.g., 125–128°C for analogs) further validates crystallinity .
Q. Why is the bromine substituent at the 8-position significant for reactivity?
- Bromine’s electronegativity and steric bulk enhance electrophilic substitution at adjacent positions, enabling further functionalization (e.g., Suzuki coupling). It also increases lipophilicity, improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Systematic substitution at the 2-pyridyl group (e.g., introducing electron-withdrawing groups like -NO or halogens) modulates binding affinity to targets like kinases. For example, fluorination at the pyridyl ring improves metabolic stability in analogs . Dose-response assays (IC) and molecular docking (e.g., using AutoDock Vina) correlate substituent effects with activity .
Q. What computational strategies predict target interactions for this compound?
- Density Functional Theory (DFT) calculates charge distribution to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) model binding to biological targets (e.g., cytochrome P450 enzymes) over 100-ns trajectories, assessing stability via root-mean-square deviation (RMSD) .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-Dependent Analysis : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) in parallel. For example, analogs with EC < 10 µM in cancer cells but MIC > 50 µg/mL may prioritize anticancer applications .
- Target Profiling : Use kinome-wide screening to identify off-target effects. Differential scanning fluorimetry (DSF) validates target engagement .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Reaction Exotherm : Bromination at scale requires controlled addition of NBS (N-bromosuccinimide) to prevent thermal runaway. Flow chemistry improves heat dissipation .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency. PXRD confirms batch-to-batch consistency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
